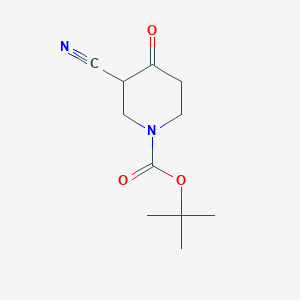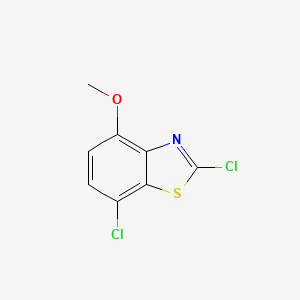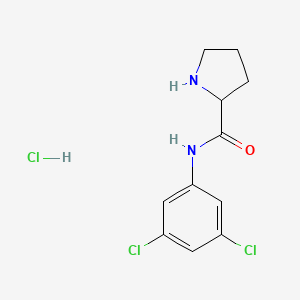
N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride
Overview
Description
“N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1078163-22-0 . It has a molecular weight of 295.6 and its IUPAC name is N-(3,5-dichlorophenyl)-2-pyrrolidinecarboxamide hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H12Cl2N2O.ClH/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10;/h4-6,10,14H,1-3H2,(H,15,16);1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It is typically stored at room temperature .Scientific Research Applications
Synthesis and SAR of 5,6-diarylpyridines as Human CB1 Inverse Agonists :
- Study discusses the synthesis of related chemical compounds and their role as inverse agonists for the human CB1 cannabinoid receptor. These findings can provide insights into the potential receptor interactions of N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride (Meurer et al., 2005).
Acid-catalyzed Ring Opening in Pyrrolidine Carboxamides :
- This study examines the reactions of pyrrolidine carboxamides under specific conditions, leading to the formation of various compounds. This can be relevant for understanding the chemical behavior and potential applications of N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride in different environments (Gazizov et al., 2015).
Effect of Pyrrolidine-2-Carboxamide Derivatives on Hepatocellular Carcinoma Cells :
- Research on a derivative of pyrrolidine-2-carboxamide explored its impact on cell viability and apoptosis in HepG2 cell line, suggesting potential therapeutic applications for related compounds in cancer treatment (Ramezani et al., 2017).
Molecular Interaction of Antagonists with CB1 Cannabinoid Receptor :
- A study that focused on the interaction of a specific antagonist with the CB1 cannabinoid receptor. Insights from this study can be extrapolated to understand how N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride might interact with similar receptors (Shim et al., 2002).
Halo-Substituted Pyrrolidine Carboxamides in Asymmetric Synthesis :
- The synthesis of chiral auxiliaries from halo-substituted pyrrolidine carboxamides demonstrates their application in the stereoselective synthesis of amino acids, highlighting their potential use in pharmaceutical and chemical synthesis (Belokon’ et al., 2002).
Synthesis of 2,3-Dihydropyrrolizines from Pyrrolidinamides :
- This study describes the use of pyrrolidinamides for synthesizing 2,3-dihydropyrrolizines, indicating the role of such compounds in complex organic syntheses (Calvo et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10;/h4-6,10,14H,1-3H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPNOVMNGLJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride | |
CAS RN |
1078163-22-0 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(3,5-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



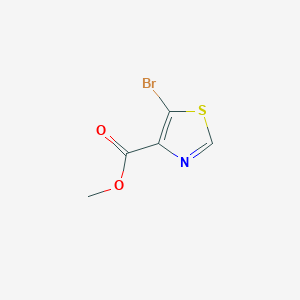
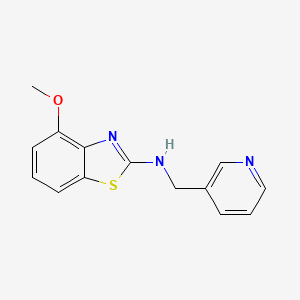
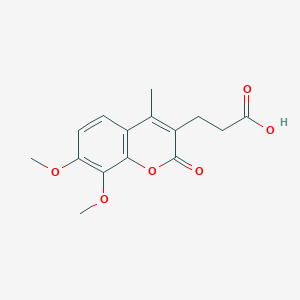
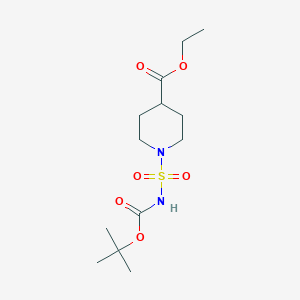

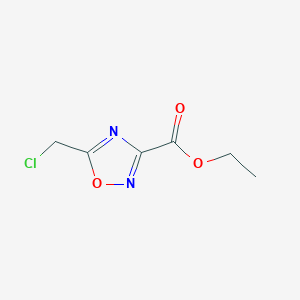
![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)



![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)
